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Compound of Interest

Compound Name: Bph-715

Cat. No.: B1667486 Get Quote

Introduction

Bph-715 is a novel, lipophilic, cationic bisphosphonate that has demonstrated significant

potential in preclinical studies for various therapeutic applications, including oncology and

infectious diseases. Unlike traditional nitrogen-containing bisphosphonates (N-BPs) such as

zoledronate and risedronate, which primarily target bone tissue, Bph-715's lipophilicity allows

for greater penetration into other tissues, enabling a direct therapeutic effect on tumor cells and

pathogens. This guide provides a comprehensive overview of the technical aspects of Bph-
715, including its mechanism of action, quantitative biological data, and detailed experimental

protocols.

Chemical and Physical Properties

Bph-715, with the molecular formula C17H31NO7P2, is structurally distinct from conventional

bisphosphonates.[1] Its design incorporates a lipophilic side chain, which enhances its ability to

cross cell membranes.

Property Value Source

Molecular Formula C17H31NO7P2 PubChem[1]

Molecular Weight 423.4 g/mol PubChem[1]

SlogP -1.2 [2]
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Mechanism of Action: Dual Inhibition of FPPS and GGPPS

The primary molecular targets of Bph-715 are farnesyl diphosphate synthase (FPPS) and

geranylgeranyl diphosphate synthase (GGPPS), key enzymes in the mevalonate pathway.[3][4]

This pathway is responsible for the synthesis of isoprenoid precursors, farnesyl diphosphate

(FPP) and geranylgeranyl diphosphate (GGPP). These molecules are essential for the post-

translational modification process known as protein prenylation.

By inhibiting both FPPS and GGPPS, Bph-715 disrupts the prenylation of small GTPases such

as Ras, Rho, Rac, and Rap.[4] These proteins act as molecular switches in a multitude of

cellular signaling pathways that control cell proliferation, survival, differentiation, and motility.

The loss of the prenyl anchor prevents their proper localization to the cell membrane and

subsequent activation, leading to the induction of apoptosis and inhibition of tumor growth and

invasion.[3][4]

A key feature of Bph-715 is its dual inhibitory action. While traditional N-BPs primarily target

FPPS, the inhibition of GGPPS by Bph-715 is more potent in some contexts.[3][4] This dual

inhibition leads to a more comprehensive blockade of protein prenylation, which is not easily

rescued by the addition of downstream metabolites like farnesol (FOH) or geranylgeraniol

(GGOH).[3][4]
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Figure 1: Mechanism of action of Bph-715 in the mevalonate pathway.

Quantitative Biological Data

Bph-715 has demonstrated potent activity in a variety of preclinical models. The following

tables summarize the key quantitative data.

Table 1: In Vitro Tumor Cell Growth Inhibition

Cell Line Cancer Type IC50 (nM) Source

MCF-7 Breast Cancer ~100-200 [3][4]

NCI-H460
Non-small Cell Lung

Cancer
~100-200 [3][4]

SF-268 Glioblastoma ~100-200 [3][4]

Table 2: Bone Resorption Inhibition

Assay IC50 Source

45Ca release from mouse

metatarsals
2.9 µM [3]

Table 3: Antimalarial Activity
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Parasite Stage Model Activity Source

Plasmodium berghei

liver stages
In vivo (mice) Complete protection [2][5]

Plasmodium berghei

blood stages
In vivo (mice)

4-day delay in

prepatent period
[2][5]

Plasmodium

falciparum blood

stages

In vitro IC50 = 168 nM [6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. In Vitro Tumor Cell Growth Inhibition Assay

Cell Lines: MCF-7 (breast cancer), NCI-H460 (non-small cell lung cancer), and SF-268

(glioblastoma) were used.[3][4]

Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of

Bph-715.

Incubation: Cells were incubated for a specified period (typically 48-72 hours) at 37°C in a

humidified atmosphere with 5% CO2.

Assessment of Viability: Cell viability was assessed using a standard method such as the

sulforhodamine B (SRB) assay or MTT assay.

Data Analysis: The concentration of Bph-715 that inhibited cell growth by 50% (IC50) was

calculated from dose-response curves.[3][4]

2. Mouse Xenograft Model for Tumor Growth

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were used.
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Tumor Implantation: SK-ES-1 sarcoma cells were injected subcutaneously into the flanks of

the mice.[3]

Treatment: Once tumors reached a palpable size, mice were treated with Bph-715 or a

vehicle control. The route of administration (e.g., intraperitoneal) and dosing schedule varied

depending on the study design.[3]

Tumor Measurement: Tumor volume was measured regularly (e.g., every 2-3 days) using

calipers.

Endpoint: The experiment was terminated when tumors in the control group reached a

predetermined size. Tumor weights were also measured at the end of the study.[3]
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Figure 2: Workflow for a mouse xenograft tumor growth experiment.
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3. 45Ca Release Assay for Bone Resorption

Source of Bone: Metatarsals were dissected from fetal mice.[3]

Labeling: The bones were labeled with 45Ca by incubation in a medium containing 45CaCl2.

Treatment: The labeled bones were then incubated in a medium containing various

concentrations of Bph-715 or control substances.

Induction of Resorption: Bone resorption was stimulated by adding a factor such as

parathyroid hormone (PTH).

Measurement of 45Ca Release: Aliquots of the medium were taken at different time points,

and the amount of 45Ca released from the bone into the medium was measured using a

scintillation counter.

Data Analysis: The IC50 value for the inhibition of 45Ca release was determined.[3]

Conclusion

Bph-715 is a promising lipophilic bisphosphonate with a distinct mechanism of action that

involves the dual inhibition of FPPS and GGPPS. Its enhanced lipophilicity compared to

traditional bisphosphonates allows for broader tissue distribution and direct antitumor and

antimalarial effects. The potent in vitro and in vivo activity of Bph-715, coupled with its reduced

bone targeting, suggests its potential as a novel therapeutic agent. Further research and

clinical development are warranted to fully explore the therapeutic applications of this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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